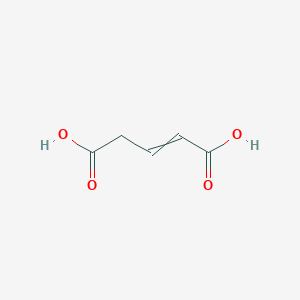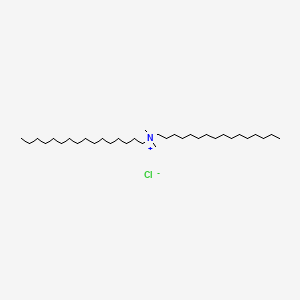![molecular formula C14H9F3NNaO2 B7820915 sodium;2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B7820915.png)
sodium;2-[3-(trifluoromethyl)anilino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “sodium;2-[3-(trifluoromethyl)anilino]benzoate” is known as L-Arginine. L-Arginine is an amino acid that plays a crucial role in various physiological processes. It is a substrate for the synthesis of proteins and is involved in the production of nitric oxide, a molecule that helps in the regulation of blood flow, immune function, and neurotransmission.
準備方法
Synthetic Routes and Reaction Conditions
L-Arginine can be synthesized through several methods, including chemical synthesis and fermentation. One common method involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to produce the amino acid.
Industrial Production Methods
Industrial production of L-Arginine typically involves microbial fermentation using bacteria such as Corynebacterium glutamicum. The fermentation process is optimized to maximize yield and purity, and the product is then purified through crystallization and other separation techniques.
化学反応の分析
Types of Reactions
L-Arginine undergoes various chemical reactions, including:
Oxidation: L-Arginine can be oxidized to form nitric oxide and citrulline.
Reduction: It can be reduced to form agmatine.
Substitution: L-Arginine can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include nitric oxide synthase and oxygen.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under appropriate conditions.
Major Products
Oxidation: Nitric oxide and citrulline.
Reduction: Agmatine.
Substitution: Various substituted arginine derivatives.
科学的研究の応用
L-Arginine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various compounds.
Biology: Studied for its role in cellular metabolism and signaling.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, immune disorders, and wound healing.
Industry: Used in the production of dietary supplements and as a food additive.
作用機序
L-Arginine exerts its effects primarily through its role as a substrate for nitric oxide synthase, which converts L-Arginine to nitric oxide and citrulline. Nitric oxide is a signaling molecule that regulates various physiological processes, including vasodilation, neurotransmission, and immune response. L-Arginine also serves as a precursor for the synthesis of other important molecules, such as creatine and polyamines.
類似化合物との比較
L-Arginine can be compared with other amino acids and nitric oxide donors:
L-Citrulline: Another amino acid involved in the nitric oxide cycle. Unlike L-Arginine, L-Citrulline is not a direct substrate for nitric oxide synthase but can be converted to L-Arginine in the body.
Agmatine: A derivative of L-Arginine with potential neuroprotective and antidepressant effects.
Nitroglycerin: A nitric oxide donor used in the treatment of angina. Unlike L-Arginine, nitroglycerin directly releases nitric oxide without the need for enzymatic conversion.
L-Arginine is unique in its dual role as both a proteinogenic amino acid and a precursor for nitric oxide synthesis, making it a versatile compound in both biological and industrial contexts.
特性
IUPAC Name |
sodium;2-[3-(trifluoromethyl)anilino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2.Na/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20;/h1-8,18H,(H,19,20);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUGSBBHKCUSBT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3NNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














